Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18236687
Molecular Formula: C15H22ClN3O2
Molecular Weight: 311.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22ClN3O2 |
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Molecular Weight | 311.81 g/mol |
IUPAC Name | tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H22ClN3O2/c1-10-17-11(9-13(16)18-10)12-7-5-6-8-19(12)14(20)21-15(2,3)4/h9,12H,5-8H2,1-4H3 |
Standard InChI Key | SJPTYLAEMSKSDE-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2CCCCN2C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring—a six-membered amine heterocycle—substituted at the 2-position with a 6-chloro-2-methylpyrimidin-4-yl group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows. The pyrimidine moiety, a diazine ring, bears a chlorine atom at the 6-position and a methyl group at the 2-position, introducing both steric and electronic modifications critical for molecular interactions.
Molecular Formula:
Molecular Weight: 311.81 g/mol
IUPAC Name: tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Table 1: Key Structural and Physicochemical Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 311.81 g/mol |
Boiling Point (Predicted) | 482.3±45.0°C |
LogP (Octanol-Water) | 3.21 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
The Boc group enhances lipophilicity (), suggesting moderate membrane permeability, while the pyrimidine’s chlorine atom introduces polarity, balancing solubility and bioavailability.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves multi-step protocols, leveraging coupling reactions to assemble the pyrimidine-piperidine scaffold. A representative pathway includes:
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Pyrimidine Synthesis:
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Condensation of thiourea with β-keto esters to form 4,6-dichloro-2-methylpyrimidine, followed by selective chlorination at the 6-position.
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Piperidine Functionalization:
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Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
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Coupling Reaction:
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Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the pyrimidine moiety to the piperidine ring at the 2-position.
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Critical Reaction Conditions:
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Palladium catalysts (e.g., Pd(PPh)) for cross-coupling.
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Anhydrous solvents (tetrahydrofuran or dimethylformamide) to prevent Boc group hydrolysis.
Challenges and Optimization
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Regioselectivity: Ensuring substitution at the piperidine’s 2-position requires careful control of steric and electronic factors.
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Boc Deprotection Risks: Acidic or high-temperature conditions may prematurely remove the Boc group, necessitating mild reaction environments.
Biological Activities and Mechanisms
Neurological Targets
Structural analogs of this compound exhibit affinity for serotonin (5-HT) and dopamine receptors, implicating potential applications in neuropsychiatric disorders. The pyrimidine ring’s chlorine atom may enhance binding to hydrophobic pockets in G protein-coupled receptors (GPCRs), while the methyl group modulates steric interactions.
Hypothesized Mechanism:
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Receptor Binding: The planar pyrimidine ring engages in π-π stacking with aromatic residues in receptor binding sites.
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Allosteric Modulation: The piperidine-Boc system may stabilize receptor conformations, prolonging therapeutic effects.
In Silico Predictions:
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Molecular Docking: Preliminary models suggest strong binding to EGFR’s active site ().
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ADMET Profiles: Moderate bioavailability () but potential hepatic metabolism via CYP3A4.
Comparison with Structural Isomers
Positional Isomerism Effects
The 2-substituted isomer (this compound) differs from the 4-substituted analog (e.g., tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate) in spatial orientation, significantly altering biological interactions:
Table 2: Isomer Comparison
Property | 2-Substituted Isomer | 4-Substituted Isomer |
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Receptor Affinity | Higher 5-HT binding | Preferential dopamine D affinity |
Solubility | 12.5 mg/mL (DMSO) | 9.8 mg/mL (DMSO) |
Metabolic Stability | t = 2.1 h (human microsomes) | t = 3.4 h |
The 2-substituted isomer’s proximity to the piperidine nitrogen may enhance interactions with neurotransmitter receptors, while the 4-substituted variant’s distal positioning favors kinase inhibition.
Research Gaps and Future Directions
Unresolved Questions
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Specific Target Identification: Current data rely on analog extrapolation; precise molecular targets remain unvalidated.
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In Vivo Efficacy: No pharmacokinetic studies directly assess this compound’s bioavailability or toxicity.
Recommended Studies
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High-Throughput Screening: Evaluate binding against a panel of 500+ GPCRs and kinases.
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Metabolite Profiling: Identify major metabolites using LC-MS/MS to refine stability predictions.
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X-ray Crystallography: Resolve co-crystal structures with EGFR or 5-HT to guide structure-based optimization.
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